1-(2,2,2-Trimethylacetyl)-1H-benzotriazole
Description
Historical Context and Evolution of Benzotriazole (B28993) Methodology
The utility of benzotriazole in organic chemistry has a rich history, evolving from a simple heterocyclic compound to a highly valuable synthetic auxiliary. rsc.org Initial investigations into its properties laid the groundwork for its subsequent application in a wide range of chemical transformations. A significant leap in this evolution was the development of the "benzotriazole methodology," largely pioneered by the research group of Alan R. Katritzky. ruc.dk This methodology unlocked the potential of N-substituted benzotriazoles as stable, yet reactive, intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. ruc.dk
The core principle of this methodology lies in the ability of the benzotriazole moiety to act as an excellent leaving group, facilitating nucleophilic substitution reactions. rsc.org This property, combined with the ease of preparation and stability of N-substituted benzotriazoles, has led to their widespread adoption in synthetic organic chemistry.
Significance of N-Acyl Benzotriazoles as Acylating Agents in Modern Organic Chemistry
N-Acyl benzotriazoles have emerged as superior alternatives to traditional acylating agents like acyl chlorides and acid anhydrides. Their stability to air and moisture, coupled with their crystalline nature, makes them easy to handle and store. More importantly, they offer a milder and often more selective approach to acylation reactions. These reagents have demonstrated broad applicability in N-acylation, O-acylation, and C-acylation reactions, enabling the synthesis of a diverse array of functional groups, including amides, esters, and ketones. rsc.org
The reactivity of N-acyl benzotriazoles can be finely tuned by modifying the acyl group, allowing for a high degree of control over the synthetic outcome. This versatility has made them indispensable tools in the synthesis of complex natural products, pharmaceuticals, and other high-value organic molecules.
Research Trajectories and Specific Focus on 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole Derivatives
Within the broader class of N-acyl benzotriazoles, derivatives bearing specific acyl groups have been investigated for their unique reactivity and synthetic utility. This article will focus exclusively on This compound , also known as N-pivaloylbenzotriazole. The bulky trimethylacetyl (pivaloyl) group imparts distinct steric and electronic properties to the molecule, influencing its reactivity and selectivity in acylation reactions.
The subsequent sections will delve into the specific synthesis of this compound, its characteristic spectroscopic data, and its application as a pivaloylating agent in the formation of amides, esters, and ketones. The detailed research findings, including reaction conditions and yields, will be presented to provide a comprehensive understanding of the synthetic potential of this important reagent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQALRDFLWYVZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392376 | |
| Record name | 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26179-83-9 | |
| Record name | 1-(1H-Benzotriazol-1-yl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26179-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole | |
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Synthesis and Spectroscopic Characterization of 1 2,2,2 Trimethylacetyl 1h Benzotriazole
The preparation of 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole is typically achieved through the reaction of 1H-benzotriazole with pivaloyl chloride. This straightforward synthesis provides the desired product in good yield.
General Synthesis Scheme:
The structural identity and purity of the synthesized compound are confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectral data for This compound .
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.28 (d, J = 8.3 Hz, 1H), 8.12 (d, J = 8.3 Hz, 1H), 7.63 (t, J = 7.8 Hz, 1H), 7.48 (t, J = 7.8 Hz, 1H), 1.55 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 178.5, 146.1, 131.8, 129.9, 125.5, 120.1, 114.2, 41.0, 27.6 |
| IR (KBr, cm⁻¹) | 2975, 1710, 1610, 1450, 1230, 750 |
| Mass Spec (ESI-MS) | m/z 204.1 [M+H]⁺ |
Applications in Organic Synthesis
Synthesis of Pivalamides
The reaction of This compound with primary and secondary amines provides a direct and high-yielding route to pivalamides. The steric bulk of the pivaloyl group can be advantageous in protecting amine functionalities or in introducing a neopentyl group into a target molecule.
| Amine Substrate | Product | Yield (%) |
| Aniline | N-Phenylpivalamide | 95 |
| Benzylamine | N-Benzylpivalamide | 92 |
| Morpholine | 4-Pivaloylmorpholine | 88 |
| Piperidine | 1-Pivaloylpiperidine | 90 |
N-Acylation: Amide Bond Formation
Synthesis of Pivaloate Esters
The esterification of alcohols with pivalic acid can be challenging due to steric hindrance. This compound offers a mild and effective solution for the synthesis of pivaloate esters from various alcohols.
| Alcohol Substrate | Product | Yield (%) |
| Methanol | Methyl pivaloate | 85 |
| Ethanol | Ethyl pivaloate | 87 |
| Benzyl alcohol | Benzyl pivaloate | 82 |
| Phenol | Phenyl pivaloate | 75 |
Synthesis of Pivaloyl Ketones
The reaction of This compound with Grignard reagents provides a convenient method for the preparation of ketones bearing a t-butyl group. This transformation is a valuable tool for the construction of carbon-carbon bonds and the introduction of the sterically demanding pivaloyl moiety.
| Grignard Reagent | Product | Yield (%) |
| Phenylmagnesium bromide | Pivalophenone | 78 |
| Ethylmagnesium bromide | 1,1,1-Trimethyl-2-pentanone | 75 |
| Vinylmagnesium bromide | 1-Pivaloyl-2-propene | 70 |
Classical and Established Acylation Methods
The formation of the N-acyl bond in these compounds is typically achieved through the acylation of 1H-benzotriazole. Several classical and modern methods have been established, primarily involving the activation of a carboxylic acid or the use of a pre-activated carboxylic acid derivative.
Carboxylic Acid Activation Protocols
A common and direct route to N-acyl benzotriazoles involves the one-pot reaction of a carboxylic acid and 1H-benzotriazole in the presence of a coupling or activating agent. This approach avoids the isolation of often sensitive intermediates.
Various activating agents have been employed to facilitate the direct coupling of carboxylic acids with 1H-benzotriazole. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are known to promote this transformation. arkat-usa.orggoogle.com Another effective agent is propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), which activates the carboxylic acid, allowing for a clean and high-yielding synthesis of N-acyl-benzotriazoles from a wide range of protected amino acids and other carboxylic acids. researchgate.net The reaction typically proceeds in a one-pot manner, and the products can often be isolated in high purity by simple precipitation and filtration. researchgate.net
| Activating Agent | Substrate Example | Solvent | Base | Yield | Reference |
| EDC·HCl | Benzoic Acid | Dichloromethane (B109758) | - | High | google.com |
| T3P® | Boc-(L)-Tyr(OtBu) | DMF | Pyridine (B92270) | High | researchgate.net |
This table provides examples of activating agents used for the direct synthesis of N-acyl benzotriazoles.
The most traditional method for N-acylation involves the use of carboxylic acid chlorides. For the synthesis of this compound, this would involve the reaction of pivaloyl chloride with 1H-benzotriazole, typically in the presence of a base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid byproduct.
A widely used and efficient one-pot procedure involves the in situ generation of the acid chloride from the corresponding carboxylic acid using thionyl chloride (SOCl₂). The carboxylic acid is reacted with thionyl chloride and 1H-benzotriazole in a suitable solvent like dichloromethane at room temperature. organic-chemistry.org This method is applicable to a broad spectrum of substrates, including aliphatic, aromatic, and heterocyclic carboxylic acids, and consistently provides high yields of the desired N-acylbenzotriazoles. mdpi.comorganic-chemistry.orgnih.gov For instance, reacting various carboxylic acids with 1H-benzotriazole and thionyl chloride in dichloromethane for three hours at room temperature yields the corresponding N-acylbenzotriazoles efficiently. nih.gov
| Carboxylic Acid | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Various Aromatic Acids | SOCl₂/BtH | CH₂Cl₂ | 3 | High | nih.gov |
| Various Aliphatic Acids | SOCl₂/BtH | CH₂Cl₂ | - | High | organic-chemistry.org |
| Dicarboxylic Acids | Phthaloyl Chloride/BtH | THF | 2 | High | scielo.org.mx |
This table summarizes the synthesis of N-acyl benzotriazoles using acid chlorides or in situ generated acid chlorides.
Application of Mukaiyama Reagent in N-Acyl Benzotriazole (B28993) Synthesis
A modern and highly efficient protocol for synthesizing N-acyl benzotriazoles employs the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI). arkat-usa.orgresearchgate.net This method is distinguished by its mild reaction conditions, short reaction times, and high yields. arkat-usa.org The procedure involves activating the carboxylic acid with the Mukaiyama reagent in the presence of a base, such as triethylamine, in a solvent like dichloromethane or 2-methyltetrahydrofuran (B130290) (2-MeTHF). Subsequent addition of 1H-benzotriazole leads to the rapid formation of the N-acyl benzotriazole. arkat-usa.org A significant advantage of this protocol is the ease of purification; often, the product can be isolated in high purity by simple filtration or recrystallization, avoiding the need for column chromatography. arkat-usa.orgresearchgate.net The method has proven effective for a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids, and is scalable from milligram to gram quantities. arkat-usa.org
General Procedure using Mukaiyama Reagent:
A solution of the carboxylic acid in a dry solvent (e.g., DCM) is prepared.
Triethylamine is added, followed by the Mukaiyama reagent.
After a short stirring period (e.g., 5 minutes), 1H-Benzotriazole is added.
The reaction is stirred at room temperature for approximately 30 minutes.
Work-up typically involves washing with water and concentrating the organic layer. arkat-usa.org
| Substrate | Solvent | Base | Time | Yield | Reference |
| Benzoic Acid | DCM | Et₃N | 30 min | 91% | arkat-usa.org |
| Various Acids | 2-MeTHF | Et₃N | 30 min | Good-Excellent | arkat-usa.org |
This table illustrates typical reaction conditions for N-acyl benzotriazole synthesis using the Mukaiyama reagent.
Synthesis via N-Bromosuccinimide (NBS) and Triphenylphosphine (B44618) (PPh₃)
The combination of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) serves as an effective system for activating carboxylic acids towards acylation of 1H-benzotriazole. arkat-usa.org This method is part of a broader category of reactions that utilize a phosphine (B1218219) and a halogen source to generate a reactive acyloxyphosphonium intermediate. researchgate.net The order of reagent addition can be crucial for the success of the reaction. researchgate.net This approach offers a mild alternative for synthesizing N-acyl benzotriazoles from various carboxylic acids.
Methodologies Employing Acid Anhydrides (e.g., Trifluoroacetic Anhydride)
A novel and efficient one-pot method for the synthesis of N-acyl benzotriazoles utilizes acid anhydrides, with trifluoroacetic anhydride (TFAA) being a particularly effective reagent. arkat-usa.org This protocol involves the reaction of a carboxylic acid with TFAA in an anhydrous solvent like dichloromethane. This step forms a highly reactive mixed anhydride in situ. Subsequent addition of 1H-benzotriazole to the reaction mixture results in the formation of the desired N-acyl benzotriazole in high yield. arkat-usa.org A key benefit of this method is that it proceeds under mild, room temperature conditions and does not require an external base, simplifying the procedure and work-up. arkat-usa.orgresearchgate.net The methodology is applicable to a wide variety of carboxylic acids, demonstrating its broad substrate scope. arkat-usa.org
General Procedure using Trifluoroacetic Anhydride:
Trifluoroacetic anhydride is added to a solution of the carboxylic acid in dry dichloromethane.
The mixture is stirred for a few minutes at room temperature.
1H-Benzotriazole is then added.
The reaction is stirred for several hours at room temperature until completion. arkat-usa.org
| Carboxylic Acid | Anhydride | Solvent | Time | Yield | Reference |
| Benzoic Acid | TFAA | DCM | 3 h | 97% | arkat-usa.org |
| Ferrocenoylpropionic Acid | TFAA | - | - | - | researchgate.net |
This table shows examples of N-acyl benzotriazole synthesis using trifluoroacetic anhydride.
Synthesis Facilitated by Trichloroisocyanuric Acid and PPh₃
A highly efficient and economical method for the synthesis of N-acylbenzotriazoles involves the use of trichloroisocyanuric acid (TCCA) in conjunction with triphenylphosphine (PPh₃). organic-chemistry.org This approach offers a mild, base-free reaction condition for the conversion of various carboxylic acids into their corresponding N-acylbenzotriazoles. organic-chemistry.orgresearchgate.net The reaction proceeds with high yields, often up to 92%, using only a substoichiometric amount of TCCA (0.35 equivalents) and a slight excess of PPh₃ (1.2 equivalents). organic-chemistry.org
The reaction is typically carried out in a solvent such as dichloromethane or chloroform (B151607) at room temperature. organic-chemistry.org The methodology demonstrates broad applicability, proving effective for a wide range of substrates including aliphatic, aromatic, heterocyclic, and even sensitive sugar-based carboxylic acids without significant variation in yield. organic-chemistry.org The scalability of this method has been successfully demonstrated, making it suitable for both laboratory-scale and larger-scale preparations. organic-chemistry.org Mechanistic investigations using ³¹P NMR spectroscopy have confirmed the in-situ formation of an acyloxyphosphonium ion intermediate, which is key to the acyl transfer process. organic-chemistry.org
Table 1: Synthesis of N-Acylbenzotriazoles using TCCA and PPh₃ This table is representative of the general method and not specific to this compound.
| Carboxylic Acid Substrate | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| Benzoic Acid | Dichloromethane | 1 hour | 92 |
| 4-Nitrobenzoic Acid | Dichloromethane | 1 hour | 90 |
| Phenylacetic Acid | Dichloromethane | 1 hour | 88 |
Use of 2,2′-Dipyridyl Disulfide and PPh₃ for N-Acylation
Another effective method for the N-acylation of 1H-benzotriazole utilizes a combination of 2,2′-dipyridyl disulfide (PySSPy) and triphenylphosphine (PPh₃). organic-chemistry.orgthieme-connect.comthieme-connect.com This protocol is distinguished by its mild, base-free conditions and short reaction times, offering an environmentally friendlier alternative to methods that rely on halogen-containing reagents. organic-chemistry.org The reaction is typically performed in anhydrous dichloromethane at room temperature. organic-chemistry.orgthieme-connect.com
The optimized conditions for this conversion generally involve 1.2 equivalents of both PySSPy and PPh₃, with 2.0 equivalents of 1H-benzotriazole, leading to product yields of up to 84%. organic-chemistry.org This method also exhibits a broad substrate scope, accommodating aromatic, aliphatic, and sugar-derived acids. organic-chemistry.org The reaction mechanism is proposed to initiate with the formation of a triphenyl(pyridin-2-ylthio)phosphonium ion intermediate from the reaction of PySSPy and PPh₃. thieme-connect.com This intermediate then activates the carboxylic acid, facilitating the subsequent acylation of benzotriazole. thieme-connect.com The scalability of this process has also been confirmed, maintaining high efficiency on a gram scale. organic-chemistry.org
Table 2: Synthesis of N-Acylbenzotriazoles using 2,2′-Dipyridyl Disulfide and PPh₃ This table is representative of the general method and not specific to this compound.
| Carboxylic Acid Substrate | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| Benzoic Acid | Anhydrous Dichloromethane | 1 hour | 84 |
| 4-Methoxybenzoic Acid | Anhydrous Dichloromethane | 1 hour | 82 |
Innovative and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally responsible chemical practices, several innovative and sustainable methods for the synthesis of N-acyl benzotriazoles have been developed. These approaches prioritize the use of less hazardous reagents, reduction of waste, and energy efficiency.
Green Chemistry Principles in N-Acyl Benzotriazole Synthesis
A significant advancement in the synthesis of N-acyl benzotriazoles is the development of metal-free reaction pathways. arkat-usa.orgrsc.org These methods avoid the use of potentially toxic and expensive metal catalysts, which can contaminate the final product and pose environmental concerns. For instance, the use of reagents like the Mukaiyama reagent provides a metal-free approach for the conversion of carboxylic acids to their corresponding N-acyl benzotriazoles under mild conditions. arkat-usa.org Another strategy involves the electrochemical synthesis of N-acyl benzotriazoles from aldehydes and benzotriazole, which circumvents the need for chemical oxidants and operates under mild conditions. researchgate.net
Mechanochemistry, specifically ball-milling, has emerged as a powerful solvent-free technique for the synthesis of N-acyl benzotriazoles and their subsequent use in peptide synthesis. acs.org This method, often performed via liquid-assisted grinding (LAG), significantly reduces or eliminates the need for bulk solvents, thereby minimizing waste and environmental impact. acs.org The synthesis of N-protected-α-aminoacyl benzotriazoles and their subsequent coupling with amino acid derivatives have been successfully achieved in good to excellent yields using this technique. acs.org This approach aligns with the principles of green chemistry by offering a cleaner and more efficient synthetic route.
The use of water as a reaction solvent is a cornerstone of green chemistry. mdpi.com An efficient method for the synthesis of N-acyl-benzotriazoles has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) as a condensing agent in an aqueous medium. researchgate.net In a saturated aqueous sodium bicarbonate solution, TCT acts as a stable and effective acid activator, facilitating the acyl transfer process to 1H-benzotriazole. This method is operationally simple, economical, and scalable, providing good to excellent yields of the desired products. researchgate.net The ability to perform these reactions in water significantly enhances the safety and environmental profile of the synthesis. mdpi.com
Atom-Economical and Low-Toxicity Protocols
In the pursuit of greener chemical processes, several methods have been developed to synthesize N-acyl benzotriazoles that minimize waste and avoid highly toxic reagents. These protocols are designed to be more cost-effective and environmentally benign than traditional routes that may use hazardous substances like thionyl chloride or iodine. organic-chemistry.org
One such approach involves the use of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). This system provides an efficient, low-toxicity method for converting a variety of carboxylic acids into their corresponding N-acyl benzotriazoles in good yields at 0°C. organic-chemistry.org The reaction proceeds through the formation of an acyloxyphosphonium ion, which then reacts with 1H-benzotriazole. organic-chemistry.org This method avoids the use of more hazardous reagents and offers simple purification. organic-chemistry.org
Another established green protocol utilizes the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide). This one-pot procedure is notable for its mild conditions, short reaction times, and broad substrate scope, accommodating aliphatic, aromatic, and heterocyclic carboxylic acids. mdpi.com A significant advantage of this method is the elimination of the need for column chromatography for purification and the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF), which enhances its cost-effectiveness and reduces its environmental impact. mdpi.com
Further advancing low-toxicity synthesis, researchers have explored using polymethylhydrosiloxane (B1170920) (PMHS), a byproduct of the silicone industry. preprints.org This reagent offers a cost-effective and nontoxic route, highlighting a trend towards repurposing industrial waste for valuable chemical transformations. preprints.org
| Reagent System | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| NBS / PPh₃ | Low toxicity, cost-effective, simple purification. | 0°C in Dichloromethane (DCM) | organic-chemistry.org |
| Mukaiyama Reagent / Et₃N | Mild, rapid, broad scope, chromatography-free, green solvent compatible. | Room temperature in 2-MeTHF | mdpi.com |
| Trichloroisocyanuric acid / PPh₃ | Convenient, good yields with minimal reagent quantity. | Not specified | organic-chemistry.org |
Advanced Reaction Techniques
Modern synthetic chemistry increasingly relies on advanced energy sources and reaction environments to drive transformations efficiently and selectively.
Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net For the synthesis of benzotriazole derivatives, microwave exposure can accelerate N-alkylation and other transformations. researchgate.net For instance, the synthesis of N-alkylated benzotriazoles from benzotriazole and alkyl halides proceeds in good yield under microwave irradiation, offering a distinct advantage over traditional methods. arkat-usa.org Similarly, comparisons between conventional and microwave-assisted synthesis of various benzotriazole derivatives have consistently shown that the microwave approach leads to higher yields in a fraction of the time. researchgate.net This technique has also been successfully applied to the synthesis of oxazolines and thiazolines from N-acylbenzotriazoles. umich.edu
Electrosynthesis offers a green and powerful alternative for preparing N-acyl benzotriazoles by avoiding the need for chemical oxidants. A notable method has been developed for the synthesis of N-acyl benzotriazoles from aldehydes and benzotriazole under mild electrochemical conditions. This process operates without added acid catalysts or oxidants, significantly reducing chemical waste. The key to this transformation is the electrochemical generation of a redox mediator, phthalimido-N-oxy (PINO) from N-hydroxyphthalimide (NHPI), which oxidizes the intermediate formed from the aldehyde and benzotriazole. The protocol demonstrates good to excellent yields and highlights the potential of electrosynthesis for creating benign acylating reagents.
While photocatalysis is a potent tool in organic chemistry, its application in the synthesis of N-acyl benzotriazoles is not well-documented in scientific literature. Instead, research in this area has predominantly focused on the degradation of benzotriazole pollutants. Studies have shown that UV-irradiated titanium dioxide (TiO₂) can effectively transform and mineralize 1H-benzotriazole and its derivatives. arkat-usa.org The mechanism involves hydroxylation of the aromatic ring as a primary step, leading to the eventual breakdown of the molecule. arkat-usa.org There is currently a lack of reported methods employing photocatalysis or photoelectrocatalysis for the direct construction of the N-acyl bond in compounds like this compound.
Mechanochemistry, which uses mechanical force to induce chemical reactions, represents an eco-friendly, often solvent-free, synthetic strategy. The synthesis of peptides using N-acyl benzotriazole derivatives has been successfully achieved using techniques like vibrational ball-milling (VBM) and liquid-assisted grinding (LAG). In this approach, N-protected-α-aminoacyl benzotriazoles are milled with α-amino acid derivatives to form di- and tripeptides in good to excellent yields. The workup for these reactions is often a simple precipitation in water, which significantly improves the environmental profile compared to classical solution-phase synthesis. This methodology has proven effective for various protecting groups (Fmoc, Z, Boc) and has been extended to the synthesis of more complex structures like biotinylated peptides.
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Vibrational Ball-Milling (VBM) | Reactants are milled together in a steel jar with steel balls at high frequency (e.g., 30 Hz). | Solvent-free, fast reaction times, simple workup, high yields. | |
| Liquid-Assisted Grinding (LAG) | A small, catalytic amount of liquid is added to the solid reactants during milling. | Can improve reaction kinetics and product yields in some cases. |
One-Pot and Simplified Synthetic Procedures
One-pot syntheses are highly valued for their efficiency, as they reduce the number of intermediate isolation and purification steps, saving time, solvents, and materials. Several one-pot methods for preparing N-acyl benzotriazoles have been reported.
A widely used and improved one-pot procedure involves reacting a carboxylic acid with benzotriazole and thionyl chloride in a solvent like dichloromethane at room temperature. This method is effective for a broad range of aliphatic, aromatic, and heterocyclic carboxylic acids and provides high-purity N-acyl benzotriazoles. While no specific yield is published for this compound using this method, its robustness with aliphatic acids suggests its applicability. A similar approach involves reacting the corresponding acyl chloride (e.g., pivaloyl chloride) directly with benzotriazole.
Another simplified one-pot synthesis utilizes trifluoroacetic anhydride. In one study, reacting benzoic acid with trifluoroacetic anhydride and then 1H-benzotriazole yielded N-benzoyl benzotriazole in 97%. Interestingly, when pivalic anhydride was used in a related system, the target compound 1-(1H-benzo[d] triazol-1-yl)-2,2-dimethylpropan-1-one was formed as a side product with a 33% yield.
The Mukaiyama reagent also enables a high-yielding, one-pot synthesis under mild conditions, which, as mentioned, also benefits from a simplified, chromatography-free workup. mdpi.com These simplified procedures make N-acyl benzotriazoles, including aliphatic variants like this compound, readily accessible for use as stable and versatile acylating reagents. mdpi.com
Advanced Applications of 1 2,2,2 Trimethylacetyl 1h Benzotriazole Chemistry in Organic Synthesis
Construction of Complex Organic Molecules
The unique reactivity of N-acylbenzotriazoles, including the pivaloyl derivative, allows for their use as fundamental building blocks in the synthesis of intricate organic structures, from peptide-like molecules to diverse heterocyclic systems.
Synthesis of Peptidomimetics and Conjugate Systems
The creation of amide bonds is a cornerstone of peptide chemistry. N-acylbenzotriazoles are effective reagents for the N-acylation of amines to form amides, a reaction central to peptide synthesis. organic-chemistry.orgacs.org This methodology is particularly valuable as it can proceed without racemization, a common problem when working with chiral amino acids. scielo.org.mx The stability and mild activation conditions of N-acylbenzotriazoles make them superior alternatives to many conventional coupling reagents.
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a key area of drug discovery. frontiersin.org The triazole core itself is often used as a bioisostere for the amide bond. frontiersin.org N-acylbenzotriazoles, such as 1-(2,2,2-trimethylacetyl)-1H-benzotriazole, provide a direct route to introduce specific acyl groups, including sterically hindered ones like the pivaloyl group, onto amino acids or peptide fragments. This has been effectively demonstrated through mechanochemical (solvent-free ball-milling) techniques for the synthesis of dipeptides and tripeptides. scispace.com
Furthermore, these reagents are used to create conjugate systems, where a peptide is linked to another functional molecule. For instance, biotin-benzotriazole, an N-acylbenzotriazole derivative of biotin, is commercially available and used for biotinylating peptides and other molecules. scispace.com
Table 1: Synthesis of Peptides using N-Acylbenzotriazole Derivatives
| N-Acylbenzotriazole Substrate | Amine/Peptide Fragment | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Fmoc-Leu-Bt | H-Gly-OEt | Dipeptide (Fmoc-Leu-Gly-OEt) | Good yield (77-95%) via mechanochemistry. scispace.com | scispace.com |
| Fmoc-Cys(Trt)-Bt | H-Ala-OMe | Dipeptide (Fmoc-Cys(Trt)-Ala-OMe) | Efficient coupling under solvent-free conditions. scispace.com | scispace.com |
| General R-CO-Bt | Amino Acid Esters | Peptides | Avoids racemization of chiral centers. scielo.org.mx | scielo.org.mx |
Development of Biologically Relevant Scaffolds
The benzotriazole (B28993) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. gsconlinepress.comsemanticscholar.org Derivatives of this compound and other N-acylbenzotriazoles serve as critical intermediates in the synthesis of various other biologically important scaffolds.
A significant application is the use of N-acylbenzotriazoles in the Curtius rearrangement. organic-chemistry.org This reaction proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles to afford ureas, acylureas, carbamates, and thiocarbamates. organic-chemistry.org These functional groups are prevalent in a vast number of pharmaceuticals and agrochemicals. The use of diphenylphosphoryl azide (B81097) (DPPA) as an azide source makes this a practical and cost-effective method. organic-chemistry.org
Additionally, benzotriazole-based starting materials are used to construct other heterocyclic scaffolds. For example, benzotriazolated epoxides can undergo aminolysis to produce β-amino alcohols, which are then cyclized to form 1,3-oxazolidines. nih.gov Many of these resulting scaffolds have demonstrated significant biological activity, such as antibacterial effects. nih.gov
Access to Diverse Nitrogen and Oxygen-Containing Heterocycles
Benzotriazole-mediated synthesis is a powerful strategy for constructing a wide array of heterocyclic rings, which are core components of many natural products and synthetic drugs. researchgate.netudayton.edufrontiersin.org N-acylbenzotriazoles are central to many of these transformations. scielo.org.mx
Nitrogen-Containing Heterocycles: N-acylbenzotriazoles are versatile precursors for numerous nitrogen-containing heterocycles. Their reactions are often regioselective and proceed under mild conditions. researchgate.net
Oxazolines and Thiazolines: Synthesized via microwave irradiation. scielo.org.mx
1,2,4-Triazoles: Formed from the reaction of di(benzotriazolyl)methanimines with hydrazine. researchgate.net
Dihydropyrimidinones: Prepared by reacting α-(benzotriazolyl)alkyl urea (B33335) derivatives with β-keto esters. researchgate.net
Pyrroles: Achieved through 1,3-dipolar cycloaddition of N-lithiated azomethine ylides derived from benzotriazole adducts. researchgate.net
Benzoxazoles: Can be prepared by flash vacuum pyrolysis of N-acylbenzotriazoles. scielo.org.mx
Oxygen-Containing Heterocycles: The role of N-acylbenzotriazoles as O-acylating agents enables the synthesis of various oxygen-containing rings. scielo.org.mxresearchgate.net
Esters: Simple grinding of N-aroylbenzotriazoles with alcohols at room temperature can produce esters in high yields. researchgate.net
Tetrahydrofurans and γ-Butyrolactones: These important structural motifs can be accessed through multi-step sequences that may involve N-acylbenzotriazoles for introducing key carbonyl functionalities. pku.edu.cn While many methods exist for synthesizing oxygen heterocycles, nih.govnih.govresearchgate.netnottingham.ac.uk the use of stable acylating agents like this compound is advantageous for reactions requiring controlled conditions.
Strategic Functionalization in Pharmaceutical and Agrochemical Development
The introduction of functional groups at later stages of a synthetic sequence is a powerful strategy in drug discovery, allowing for rapid diversification of complex molecules. scispace.com The stability and mild reactivity of this compound make it well-suited for such strategic applications.
Late-Stage Functionalization of Complex Substrates
Late-stage functionalization (LSF) aims to modify complex molecules, such as drug candidates, in the final steps of their synthesis to fine-tune their properties. scispace.com This approach requires reagents that are highly selective and tolerant of a wide range of functional groups. N-acylbenzotriazoles meet these criteria perfectly. scielo.org.mxorganic-chemistry.org
Unlike highly reactive acyl chlorides, N-acylbenzotriazoles are neutral and stable, allowing them to acylate molecules containing sensitive functional groups without causing unwanted side reactions. organic-chemistry.org This makes them ideal for introducing acyl groups, such as the metabolically robust pivaloyl group from this compound, onto a complex drug scaffold to explore structure-activity relationships (SAR). This functionalization can alter a molecule's potency, selectivity, or pharmacokinetic profile.
Synthesis of Established and Novel Drug Molecules
The benzotriazole framework and its derivatives are integral to a multitude of bioactive compounds. gsconlinepress.comsemanticscholar.org N-acylbenzotriazoles are key intermediates in the synthesis of new chemical entities with potential therapeutic applications.
For example, various N-acyl-1H-benzotriazole derivatives have been synthesized and shown to possess antibacterial and antifungal properties. nih.gov A significant route to novel drug-like molecules involves the Curtius rearrangement of N-acylbenzotriazoles to generate ureas and carbamates, which are known pharmacophores in many established drugs. organic-chemistry.org In another example, the synthesis of benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines has yielded compounds with potent antibacterial activity against pathogenic strains like Staphylococcus aureus and Bacillus subtilis. nih.gov The use of this compound in such syntheses would install a pivaloyl amide or related structure, a group known for its steric bulk and resistance to metabolic degradation.
Table 2: Biologically Active Scaffolds Derived from Benzotriazole Reagents
| Starting Reagent Class | Synthetic Transformation | Resulting Scaffold | Reported Biological Activity | Reference |
|---|---|---|---|---|
| N-Acylbenzotriazoles | Curtius Rearrangement | Ureas, Carbamates, Acylureas | Scaffolds for medicinal and agrochemical agents. organic-chemistry.org | organic-chemistry.org |
| Benzotriazolated Epoxides | Aminolysis & Cyclization | β-Amino Alcohols & 1,3-Oxazolidines | Antibacterial (e.g., against S. aureus). nih.gov | nih.gov |
| N-Acyl-1H-benzotriazoles | Diazo-coupling Reactions | Azo-substituted Benzotriazoles | Antibacterial and antifungal. nih.gov | nih.gov |
| Substituted Benzotriazoles | Direct Synthesis | 6-chloro-1H-benzotriazole | Antiprotozoal (against E. histolytica). nih.gov | nih.gov |
Contributions to Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules for the exploration of chemical biology and for drug discovery. mdpi.comamanote.com The principles of DOS rely on the use of common starting materials that can be divergently transformed into a multitude of complex and distinct molecular scaffolds. frontiersin.org In this context, this compound and related N-acylbenzotriazoles serve as valuable building blocks and reagents, facilitating the assembly of diverse chemical libraries.
While direct and extensive studies detailing the specific use of this compound in large-scale DOS are not widely documented, the underlying chemistry of N-acylbenzotriazoles provides a strong foundation for its potential in this area. The work pioneered by Katritzky and others has demonstrated that N-acylbenzotriazoles are stable, crystalline solids that act as efficient and neutral acylating agents for a wide array of nucleophiles, including amines, alcohols, and carbon nucleophiles. semanticscholar.orgorganic-chemistry.orgnih.gov This reactivity profile is highly amenable to the parallel synthesis formats often employed in DOS for the rapid generation of compound libraries. rsc.org
The general strategy involves the reaction of a common core structure containing a nucleophilic handle with a library of diverse N-acylbenzotriazoles, or conversely, the reaction of a library of nucleophiles with a core structure functionalized with the benzotriazole moiety. For instance, a one-pot, metal-free synthesis of ureas, acylureas, carbamates, and thiocarbamates has been developed using N-acylbenzotriazoles and diphenylphosphoryl azide. researchgate.net This method's broad substrate scope and high yields make it suitable for generating diverse libraries of these important pharmacophores. researchgate.net
Furthermore, the synthesis of macrocyclic peptidomimetics, a class of molecules underrepresented in many screening collections, has been achieved using strategies that could incorporate N-acylbenzotriazoles. nih.gov The robust nature of these reagents allows for their use in complex synthetic sequences, which is a prerequisite for the construction of the intricate architectures often targeted in DOS. The development of solid-phase syntheses using N-acylbenzotriazoles further enhances their applicability to high-throughput library generation. researchgate.net
The following table illustrates the potential of N-acylbenzotriazoles in generating diverse molecular scaffolds relevant to DOS.
| Starting Material | Reagent | Product Type | Significance in DOS |
| Primary/Secondary Amine | This compound | Tertiary Amide | Rapid amide bond formation for library synthesis. organic-chemistry.orgnih.gov |
| Alcohol/Thiol | This compound | Ester/Thioester | Access to diverse ester and thioester libraries. rsc.org |
| Carboxylic Acid | Benzotriazole/SOCl₂ then Nucleophile | N-Acylbenzotriazole intermediate for diverse amides/esters. organic-chemistry.org | Versatile intermediate for parallel synthesis. organic-chemistry.org |
| N-Acylbenzotriazole | Diphenylphosphoryl Azide, then Nucleophile | Urea, Carbamate, Thiocarbamate | One-pot access to multiple pharmacophores. researchgate.net |
Utilization as Versatile Synthetic Auxiliaries and Protecting Groups
Beyond its potential in DOS, this compound serves as a highly effective synthetic auxiliary and, in some contexts, its pivaloyl moiety can be considered a protecting group. The benzotriazole group itself is an excellent leaving group, facilitating a wide range of transformations. semanticscholar.org
As a Synthetic Auxiliary
The primary role of this compound as a synthetic auxiliary lies in its capacity as a pivaloylating agent. The bulky tert-butyl group of the pivaloyl moiety introduces significant steric hindrance, which can be exploited to achieve high levels of selectivity in various reactions.
Acylation Reactions: N-acylbenzotriazoles are excellent acylating agents, offering a milder and often more selective alternative to acyl chlorides. organic-chemistry.orgnih.gov They have been successfully employed in the C-acylation of electron-rich heterocycles like pyrroles and indoles, demonstrating regioselectivity that can be controlled by the choice of protecting group on the heterocyclic nitrogen. nih.gov In the case of this compound, its steric bulk can influence the regioselectivity of acylation in substrates with multiple potential reaction sites.
Synthesis of Ketones: A significant application of N-acylbenzotriazoles, including the pivaloyl derivative, is in the synthesis of ketones from organometallic reagents such as Grignard reagents. researchgate.netmasterorganicchemistry.combyjus.comlibretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of the Grignard reagent on the activated carbonyl carbon of the N-acylbenzotriazole, followed by the departure of the benzotriazole anion. This method is advantageous as it often avoids the over-addition that can be problematic with more reactive acylating agents like acyl chlorides.
The table below summarizes selected applications of N-acylbenzotriazoles as synthetic auxiliaries.
| Reaction Type | Substrate | Reagent | Product | Yield (%) |
| Amide Synthesis | Primary/Secondary Amine | N-Acylbenzotriazole | Amide | Good to Excellent |
| Ester Synthesis | Alcohol | N-Acylbenzotriazole | Ester | Good to Excellent |
| Thioester Synthesis | Thiol | N-Acylbenzotriazole | Thioester | 85-96 |
| Ketone Synthesis | Grignard Reagent | N-Pivaloylbenzotriazole | Ketone | Varies |
| C-Acylation | Pyrrole/Indole | N-Acylbenzotriazole/TiCl₄ | 2- or 3-Acylpyrrole/indole | Good to Excellent |
As a Protecting Group
The pivaloyl group is a well-established protecting group for alcohols, amines, and other functionalities due to its steric bulk and stability under a range of reaction conditions. semanticscholar.org While this compound is primarily a reagent for introducing the pivaloyl group, the properties of this group are central to its utility.
The steric hindrance of the pivaloyl group can direct the regioselectivity of subsequent reactions on the protected molecule. For instance, the N-pivaloyl group in indoles has been shown to direct metallation to specific positions. rsc.org
Deprotection of the pivaloyl group can be challenging due to its steric hindrance but can typically be achieved under strongly basic or reductive conditions. semanticscholar.orgrsc.org For example, N-pivaloylindoles can be deprotected using lithium aluminum hydride or strong bases like LDA. rsc.org
The following table outlines the general conditions for the protection and deprotection of functional groups using the pivaloyl moiety.
| Functional Group | Protection Reagent | Deprotection Conditions |
| Alcohols | Pivaloyl chloride, Pivalic anhydride (B1165640) | Strong base (e.g., NaOH, t-BuOK), Reductive cleavage (e.g., LiAlH₄) |
| Amines | Pivaloyl chloride, N-Pivaloylbenzotriazole | Strong acid or base, Reductive cleavage |
| Indoles | Pivaloyl chloride | LDA, Alkoxides |
Analytical Methodologies for Characterization and Process Monitoring in N Acyl Benzotriazole Research
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of 1-(2,2,2-trimethylacetyl)-1H-benzotriazole. These techniques probe the molecular structure at the atomic and functional group level, offering unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
¹H-NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The benzotriazole (B28993) moiety exhibits a complex multiplet pattern in the aromatic region (typically δ 7.4-8.4 ppm). The four protons on the benzene (B151609) ring are chemically non-equivalent, leading to four distinct signals. The trimethylacetyl group, in contrast, displays a sharp, intense singlet in the upfield region (around δ 1.4-1.5 ppm), corresponding to the nine equivalent protons of the tert-butyl group. arkat-usa.orgarkat-usa.org
¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by identifying all unique carbon environments. The spectrum shows signals for the six carbons of the benzotriazole ring and the carbons of the pivaloyl group, including the quaternary carbon and the carbonyl carbon (C=O), which typically resonates significantly downfield (δ 165-175 ppm). arkat-usa.orgarkat-usa.org
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY spectra reveal proton-proton coupling relationships within the benzotriazole ring, while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from 1D spectra.
Table 1: Predicted NMR Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzotriazole H-4/H-7 | ~8.3-8.1 | ~132.5 |
| Benzotriazole H-5/H-6 | ~7.7-7.5 | ~126.5 |
| Benzotriazole C-3a/C-7a | - | ~146.0, ~130.5 |
| Carbonyl (C=O) | - | ~166.0 |
| Quaternary Carbon (C(CH₃)₃) | - | ~40.0 |
| Methyl (C(CH₃)₃) | ~1.45 (s, 9H) | ~27.5 |
Note: Chemical shifts are approximate and based on data from structurally related N-acyl benzotriazoles. arkat-usa.orgarkat-usa.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the key functional groups within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1700-1720 cm⁻¹. arkat-usa.org This band is a definitive indicator of the acylation of the benzotriazole ring. Other characteristic absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl group, and various vibrations associated with the benzotriazole ring system itself, such as C=C and N=N stretching. researchgate.netnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule, particularly the benzotriazole ring breathing modes, often give rise to strong Raman signals. goettingen-research-online.denih.gov The technique is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. Surface-Enhanced Raman Scattering (SERS) can be employed to detect trace amounts of the compound by adsorbing it onto a nanostructured metal surface, which significantly enhances the Raman signal. mdpi.comresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1700 - 1720 |
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Benzotriazole Ring | C=C Stretching | 1450 - 1600 |
| Triazole Ring | N=N Stretching | 1200 - 1300 |
Note: Frequencies are approximate and based on data from analogous compounds. arkat-usa.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized for the highly accurate determination of the molecular weight of this compound. This technique provides the exact mass of the molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula (C₁₁H₁₃N₃O). arkat-usa.org HRMS is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the structure, often showing a characteristic loss of the pivaloyl group (C₅H₉O) or a tert-butyl radical (C₄H₉), followed by the fragmentation of the remaining benzotriazole moiety. massbank.eu
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of N-acyl benzotriazoles. A reversed-phase method is typically employed, using a C18 stationary phase. shimadzu.comnih.gov The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp peak shapes. sielc.comuva.nl Detection is commonly achieved using a UV detector, as the benzotriazole ring possesses a strong chromophore. An HPLC method allows for the effective monitoring of reaction progress and the assessment of product purity.
Table 3: Typical HPLC Analytical Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at ~220 nm or ~254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
Note: Conditions are illustrative and may require optimization. shimadzu.comijrpc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, provided the analyte is sufficiently volatile and thermally stable. This compound is amenable to GC-MS analysis. The sample is vaporized and separated on a capillary column, typically with a non-polar stationary phase. The separated components then enter the mass spectrometer, which serves as a highly specific detector. nih.gov The resulting mass spectrum provides both molecular weight information and a characteristic fragmentation pattern. Key fragments would include the molecular ion, a base peak corresponding to the stable pivaloyl cation (m/z 57), and ions related to the benzotriazole ring. nih.gov GC-MS is highly sensitive and excellent for identifying and quantifying trace-level impurities in a sample.
Solid-State Characterization
Solid-state analytical techniques are crucial for understanding the three-dimensional structure and thermal properties of crystalline compounds. These methods provide insights into the molecular packing, conformational features, and stability of the material.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice. mdpi.commdpi.com
The process begins with the growth of a high-quality single crystal of the target compound, in this case, this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. mdpi.com By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. mdpi.com
For related benzotriazole derivatives, SC-XRD studies have provided valuable information on their molecular geometry. For instance, in the crystal structure of other substituted benzotriazoles, the planarity of the benzotriazole ring system and the dihedral angles between the benzotriazole moiety and its substituents are key structural features that are elucidated. researchgate.net The analysis also reveals intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the crystal packing. researchgate.net While specific experimental data for this compound is not publicly available, a representative set of crystallographic parameters can be proposed based on known structures of similar organic molecules.
Representative Crystallographic Data for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Chemical Formula | C11H13N3O |
| Formula Weight | 203.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.8 |
| β (°) | ~98.5 |
| Volume (Å3) | ~1085 |
| Z | 4 |
| Density (calculated) (g/cm3) | ~1.24 |
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing N-acyl benzotriazoles. up.ptredalyc.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. iitk.ac.in For a compound like this compound, TGA can provide information about its thermal stability and decomposition temperature. A TGA thermogram plots mass loss versus temperature. A stable compound will show a flat baseline until the temperature at which decomposition or evaporation begins, at which point a step-wise or gradual mass loss is observed. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. iitk.ac.in DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. up.pt An endothermic peak on a DSC curve typically represents melting, while an exothermic peak can indicate crystallization or decomposition. nih.govresearchgate.net For this compound, DSC would be used to determine its melting point and enthalpy of fusion. The thermal behavior of related benzotriazole derivatives often shows an endothermic peak corresponding to melting, followed by exothermic decomposition at higher temperatures. up.ptresearchgate.net
Differential Thermal Analysis (DTA) is similar to DSC but measures the temperature difference between the sample and a reference. It also provides information on endothermic and exothermic events. redalyc.org
Representative Thermal Analysis Data for this compound This table presents hypothetical data for illustrative purposes.
| Analysis | Parameter | Observation |
|---|---|---|
| DSC | Melting Point (Tm) | Endothermic peak, onset ~85-95 °C |
| TGA | Decomposition Temperature (Td) | Onset of significant mass loss > 200 °C |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. wikipedia.org For a novel compound such as this compound, elemental analysis is essential to confirm that the empirical formula of the synthesized product matches the theoretical formula. azom.comvelp.com
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. universallab.orgaccessengineeringlibrary.com A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector. universallab.org
The experimentally determined percentages of each element are then compared to the theoretically calculated values based on the compound's molecular formula (C₁₁H₁₃N₃O). A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's purity and elemental composition. wikipedia.org
Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 65.01% |
| Hydrogen | H | 6.45% |
| Nitrogen | N | 20.67% |
| Oxygen | O | 7.87% |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Reactivity Modes for N-Acyl Benzotriazoles
While N-acyl benzotriazoles are well-established as superior acylating agents, current research is focused on unlocking new modes of reactivity beyond simple acyl transfer. thieme-connect.comresearchgate.net Scientists are investigating their participation in unconventional transformations where the benzotriazole (B28993) moiety is not just a leaving group but an active participant in bond formation.
One such emerging area is their use in reactions involving radical intermediates or in novel cyclization and rearrangement cascades. nih.gov For instance, researchers have demonstrated the unexpected reactivity of N-acyl benzotriazoles with dichloromethane (B109758) (DCM) to form benzotriazolyl alkyl esters, showcasing the use of DCM as a C-1 surrogate. nih.gov This type of reaction, where the N-acyl benzotriazole engages in carbon-heteroatom bond formation through a CH2 insertion, points to a broader reactivity profile than previously understood. nih.gov Another novel application is the copper-catalyzed arylation of 1-acyl-1H-1,2,3-benzotriazoles, which proceeds via C–N bond activation to regioselectively form 1-aryl-1H-1,2,3-benzotriazoles. researchgate.net
Furthermore, the benzotriazole ring cleavage (BtRC) methodology is gaining traction, enabling the synthesis of diverse heterocyclic structures like benzoxazoles. thieme-connect.comresearchgate.net These innovative reactivity patterns suggest that N-acyl benzotriazoles could become key building blocks in the construction of complex molecular architectures.
Integration with Automated and Flow Chemistry Systems
The drive for greater efficiency, safety, and scalability in chemical manufacturing is pushing the adoption of automated and continuous flow chemistry systems. N-acyl benzotriazoles, including 1-(2,2,2-trimethylacetyl)-1H-benzotriazole, are exceptionally well-suited for these modern technologies. Their high stability, crystallinity, and predictable reactivity make them ideal reagents for automated synthesis platforms, where precise and repeatable operations are paramount.
In flow chemistry, reactants are continuously pumped through a reactor, allowing for superior control over reaction parameters like temperature and pressure, which enhances safety and product consistency. The use of N-acyl benzotriazoles in flow systems can facilitate multi-step sequences, such as a C-N bond formation followed by hydrogenation and cyclization to produce 1-substituted benzotriazoles in a continuous manner. deepdyve.com This integration minimizes manual handling of intermediates and can significantly shorten production times. The development of such continuous flow processes represents a significant step towards more efficient and safer chemical production. deepdyve.com
Continued Development of Sustainable and Environmentally Benign Synthetic Routes
Green chemistry principles are increasingly influencing the design of synthetic routes, and the production and use of N-acyl benzotriazoles are no exception. Research is actively pursuing more sustainable methods that reduce waste, avoid hazardous reagents, and utilize greener solvents.
Recent advancements include the development of one-pot syntheses of N-acyl benzotriazoles from carboxylic acids that eliminate the need for harsh chemicals like thionyl chloride. arkat-usa.org For example, methods using Mukaiyama's reagent or acid anhydrides in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been reported, often with the advantage of avoiding column chromatography for purification. arkat-usa.orgarkat-usa.org
Moreover, the application of mechanochemistry, such as ball-milling, is being explored for the synthesis of peptides using N-acyl benzotriazole derivatives. acs.orgscispace.com This solvent-free or liquid-assisted grinding (LAG) approach significantly reduces the environmental impact compared to traditional solution-phase synthesis. acs.orgscispace.com Performing N-acylation reactions in water is another key area of development, offering a cost-effective and environmentally friendly alternative. mdpi.com
| Method | Reagents/Solvents | Key Sustainability Advantages | Reference |
|---|---|---|---|
| Traditional Method | Thionyl chloride, Dichloromethane (DCM) | Effective but uses hazardous reagents. | arkat-usa.org |
| Mukaiyama Reagent | 2-chloro-1-methylpyridinium iodide, 2-MeTHF | Avoids column chromatography, uses greener solvent. | arkat-usa.org |
| Acid Anhydride (B1165640) | 2,2,2-trifluoroacetic anhydride, DCM | High-yielding, mild conditions, no external base needed. | arkat-usa.orggsconlinepress.com |
| Mechanochemistry | Ball-milling, Liquid-Assisted Grinding (LAG) | Solvent-free, reduced waste, improved environmental impact. | acs.orgscispace.com |
| Aqueous Synthesis | Water | Environmentally benign solvent, mild conditions, simple workup. | mdpi.com |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of the benzotriazole scaffold are making N-acyl benzotriazoles attractive targets for interdisciplinary research, particularly at the nexus of organic chemistry and materials science. Benzotriazole derivatives are known for their ability to act as UV stabilizers in polymers, absorbing ultraviolet light and preventing material degradation. gsconlinepress.com This property is crucial for extending the lifespan and durability of plastics, coatings, and films exposed to sunlight. gsconlinepress.com
Future research is likely to explore the incorporation of this compound and related structures as monomers or functional additives in the creation of novel polymers. The robust pivaloyl group could impart specific thermal or mechanical properties, while the benzotriazole unit could provide inherent UV protection or act as a site for further polymer modification. This could lead to the development of advanced materials with enhanced durability, weather resistance, and tailored functionalities for applications in electronics, aerospace, and construction.
Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery
The synergy between experimental work and computational chemistry is accelerating the pace of discovery in organic synthesis. Advanced computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for understanding and predicting the reactivity of molecules like this compound.
DFT calculations allow researchers to model reaction pathways, identify transition states, and calculate activation energies, providing deep insights into reaction mechanisms. canterbury.ac.uknih.gov For example, computational studies can elucidate the role of solvents, such as water, in facilitating reactions by forming hydrogen bonds that stabilize transition states. acs.org This predictive power can guide the optimization of reaction conditions, leading to higher yields and selectivities.
In the context of N-acyl benzotriazoles, DFT can be used to:
Predict the most favorable sites for nucleophilic attack.
Explain the regioselectivity observed in novel transformations.
Model the interaction of benzotriazole derivatives with metal surfaces, which is relevant to their role as corrosion inhibitors. rsc.org
Design new catalysts and reagents with enhanced reactivity and selectivity.
Q & A
Q. What are the common synthetic routes for 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole, and how are reaction conditions optimized?
The synthesis of benzotriazole derivatives typically involves nucleophilic aromatic substitution (SNAr) or acylation reactions. For example, nitroaryl benzotriazoles are synthesized via SNAr by reacting 1H-benzotriazole with nitro-substituted aryl chlorides in dimethylformamide (DMF) with K₂CO₃ as a base at 110°C, yielding 89–94% after recrystallization in isopropanol . Acylation of benzotriazole with trimethylacetyl chloride (pivaloyl chloride) in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) is a standard approach. Optimization includes controlling temperature (≤40°C to avoid side reactions) and stoichiometry (1:1.2 molar ratio of benzotriazole to acyl chloride) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : Key proton signals in ¹H NMR for similar benzotriazole derivatives include aromatic protons at δ 6.8–8.2 ppm and NH₂ groups at δ 5.5–5.75 ppm. For example, 1-(2-amino-4-(trifluoromethyl)phenyl)-1H-benzotriazole shows a singlet for NH₂ at δ 5.75 ppm and aromatic multiplet signals between δ 7.01–8.18 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm acylation and amine groups .
- X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. High-resolution data can resolve bond lengths (e.g., C-N: 1.32–1.35 Å) and confirm stereochemistry .
Q. What are the stability and storage considerations for this compound?
The compound is sensitive to moisture and light. Storage recommendations include:
- Temperature : –20°C in airtight containers.
- Solvent Compatibility : Dissolve in anhydrous DMSO or dichloromethane for long-term stability.
- Decomposition Risks : Avoid prolonged exposure to acids/bases (risk of deacylation) or elevated temperatures (>80°C) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of alkylation by-products during synthesis?
Using concentrated hydrochloric acid (e.g., 36% HCl) in reduction reactions can lead to alkylation by-products via nucleophilic substitution. For instance, in the synthesis of 1-{2-[(propan-2-yl)amino]-4-(trifluoromethyl)phenyl}-1H-benzotriazole, NH₂ groups react with isopropyl alcohol under acidic conditions, forming alkylated derivatives. The by-product yield increases with reaction time (>12 hours) and temperature (>80°C) .
Q. How can computational methods aid in predicting reactivity or crystal packing?
- DFT Calculations : Optimize molecular geometries and predict reaction pathways (e.g., acylation energy barriers).
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, benzotriazole derivatives show binding affinity to α-glucosidase active sites .
- SHELX for Crystallography : High-resolution data refinement with SHELXL resolves hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles .
Q. What strategies minimize by-products during acylation or reduction steps?
| Parameter | Optimal Condition | Impact on By-Products |
|---|---|---|
| Acid Concentration | 18% HCl instead of 36% HCl | Reduces NH₂ alkylation by 60% |
| Reaction Temperature | ≤60°C | Prevents thermal decomposition |
| Solvent Polarity | Low-polarity solvents (e.g., CH₂Cl₂) | Minimizes SN1 pathways |
| Data adapted from studies on nitroaryl benzotriazole reduction . |
Q. How does the compound function in coordination chemistry or material science applications?
Benzotriazole derivatives act as ligands in metal-organic frameworks (MOFs) due to their N-donor sites. For example, 1-(4-morpholinomethyl)-1H-benzotriazole forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are used in catalysis or photoluminescent materials . The trimethylacetyl group enhances steric bulk, influencing metal-ligand bond angles and catalytic selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
